molecular formula C10H13N B13460461 2-Cyclopropyl-5-methylaniline

2-Cyclopropyl-5-methylaniline

Cat. No.: B13460461
M. Wt: 147.22 g/mol
InChI Key: AZOPINOAUBFEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-5-methylaniline is an organic compound that belongs to the class of anilines, which are aromatic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-methylaniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method includes the direct amination of haloarenes at high temperatures or through copper-mediated chemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, due to its efficiency and mild reaction conditions, is particularly suitable for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methylaniline involves its interaction with various molecular targets. The amino group in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets may vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-methylaniline
  • 2-Cyclopropyl-6-methylaniline
  • 2-Cyclopropyl-5-ethylamine

Uniqueness

2-Cyclopropyl-5-methylaniline is unique due to the specific positioning of the cyclopropyl and methyl groups on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-cyclopropyl-5-methylaniline

InChI

InChI=1S/C10H13N/c1-7-2-5-9(8-3-4-8)10(11)6-7/h2,5-6,8H,3-4,11H2,1H3

InChI Key

AZOPINOAUBFEBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.